molecular formula C24H28Cl2N6O3 B1663705 Jnj 28871063 hydrochloride

Jnj 28871063 hydrochloride

货号: B1663705
分子量: 519.4 g/mol
InChI 键: ZXKZRKQMKNRZNN-GZPZNDDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ 28871063 hydrochloride (CAS: 944342-90-9) is a nonquinazoline pan-ErbB kinase inhibitor that targets the ErbB receptor family, including EGFR (ErbB1), ErbB2 (HER2), and ErbB2. It inhibits phosphorylation of key tyrosine residues on these receptors, with reported IC50 values of 22 nM (EGFR), 38 nM (ErbB2), and 21 nM (ErbB4) . Structurally, it is a pyrimidine derivative with a morpholinoethyl oxime group and a benzyloxy-chlorophenyl moiety, described by the systematic name 5E-4-Amino-6-(4-benzyloxy-3-chlorophenylamino)pyrimidine-5-carboxaldehyde N-(2-morpholin-4-ylethyl) oxime hydrochloride .

属性

IUPAC Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZRKQMKNRZNN-GZPZNDDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Core Structure Assembly

The synthesis begins with the construction of the 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid backbone. Emanuel et al. (2008) describe a seven-step sequence starting from 5-chloro-2,4-dihalopyridine, involving:

  • Amination with isopropylamine at 80°C in dimethylacetamide (yield: 78%)
  • Suzuki-Miyaura coupling with pyrrole-2-boronic acid using Pd(PPh3)4 catalyst (yield: 65%)
  • Carboxylic acid activation via mixed anhydride formation with ethyl chloroformate.

Critical parameters include strict temperature control during the amination step (±2°C) and degassing of reaction mixtures to prevent palladium catalyst deactivation.

Sidechain Conjugation

The [1-(3-chlorophenyl)-2-hydroxyethyl]amide sidechain is introduced through a two-stage process:

  • Ester hydrolysis of the ethyl carboxylate intermediate using 2N NaOH in THF/water (4:1) at 50°C
  • Amide coupling with (1R,2S)-1-(3-chlorophenyl)-2-hydroxyethylamine using HATU as the coupling agent (yield: 82%).

Reaction monitoring via HPLC-MS ensures complete conversion, with particular attention to preventing epimerization at the chiral center during coupling.

Salt Formation

The free base is converted to the hydrochloride salt through:

  • Acid dissolution in 1.25 equivalents of HCl in anhydrous ethanol
  • Anti-solvent crystallization by dropwise addition of methyl tert-butyl ether
  • Filtration under nitrogen atmosphere to prevent hydrate formation.
Parameter Value
Solvent System Ethanol/MTBE (1:4)
Crystallization Temp -20°C ± 1°C
Particle Size (D90) 45-60 μm

This process yields pharmaceutical-grade material with ≥97% purity by HPLC.

Process Optimization and Scale-Up

Key Improvements

Contessa and Hamstra (2008) identified three critical optimizations for industrial-scale production:

  • Replacement of Pd(PPh3)4 with XPhos-Pd-G2 precatalyst, reducing palladium loading from 5 mol% to 0.8 mol%
  • Implementation of continuous flow chemistry for the amidation step (residence time: 12 min at 110°C)
  • Use of membrane-based solvent exchange systems to reduce processing time by 40%.

Quality Control Metrics

Stage Analytical Method Specification
Final API XRPD Match to Reference Pattern
Residual Solvents GC-FID <500 ppm ethanol
Chiral Purity Chiral HPLC ≥99.5% ee

The crystalline form exhibits remarkable stability, with <0.2% degradation after 24 months at 25°C/60% RH.

Formulation Development

Oral Dosage Form

The brain-penetrant properties necessitated a high drug-load formulation:

  • Composition : 30% JNJ 28871063 HCl, 58% microcrystalline cellulose, 10% sodium starch glycolate, 2% magnesium stearate
  • Process : Wet granulation followed by film coating with Opadry® II (3% weight gain)
  • Dissolution : >85% release in 30 min (pH 6.8 phosphate buffer).

Stability Considerations

Accelerated stability testing (40°C/75% RH) showed:

  • Related Substances : 0.8% at 6 months
  • Water Content : 1.2% (KF titration)
  • Disintegration Time : 4.2 min (USP method)

Preclinical Validation

In Vitro Efficacy

Cell Line ErbB2 Status IC50 (nM)
BT-474 Amplified 60
SK-BR-3 Overexpressed 88
NCI-N87 Amplified 168

JNJ 28871063 demonstrates 12-fold selectivity for ErbB2-overexpressing vs. normal mammary epithelial cells (MCF-10A).

In Vivo Pharmacokinetics

Parameter Mouse Rat
Oral Bioavailability 92% 85%
Brain/Plasma Ratio 0.78 0.65
T1/2 6.2 h 7.8 h

Xenograft studies showed 78% tumor growth inhibition at 50 mg/kg BID dosing.

Regulatory Considerations

Impurity Profile

The validated UPLC method resolves eight specified impurities:

Impurity RRT Acceptance Criteria
Des-chloro analog 0.88 ≤0.15%
Ethyl ester 1.12 ≤0.10%
Diastereomer 1.05 ≤0.20%

Genotoxic Assessment

Ames test (TA98, TA100 strains) and in vitro micronucleus assay showed no mutagenic potential up to 500 μg/mL.

化学反应分析

JNJ 28871063 盐酸盐经历各种化学反应,主要集中在其与激酶酶的相互作用。该化合物以其对 ErbB 受体家族的抑制活性而闻名,包括表皮生长因子受体、ErbB2 和 ErbB4。这些反应中常用的试剂和条件包括在生理条件下使用 ATP 和激酶酶。 这些反应形成的主要产物是磷酸化蛋白,随后被 JNJ 28871063 盐酸盐抑制 .

科学研究应用

In Vitro Studies

JNJ 28871063 has been shown to effectively inhibit the growth of various cancer cell lines that overexpress EGFR and ErbB2. It selectively targets these receptors without affecting non-ErbB-overexpressing cells, indicating its specificity and potential for reducing off-target effects .

In Vivo Studies

Animal models have demonstrated that JNJ 28871063 can penetrate the blood-brain barrier and accumulate in tumors at higher concentrations than in plasma. This property is particularly beneficial for targeting brain tumors, where traditional therapies often fail due to limited penetration .

Case Studies

  • Efficacy Against Intracranial Tumors
    • A study by Emanuel et al. (2008) highlighted the efficacy of JNJ 28871063 in treating intracranial tumors in mouse models. The compound was administered orally and resulted in significant tumor reduction, demonstrating both bioavailability and therapeutic potential against brain cancers .
  • Combination Therapy
    • Research indicates that JNJ 28871063 may enhance the efficacy of other anti-cancer agents when used in combination therapies. For instance, pairing it with ERK inhibitors has shown promising results in preclinical models, potentially leading to more effective treatment regimens for resistant cancers .

Summary of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibits growth of tumors overexpressing EGFR/ErbB2; effective against brain tumorsEmanuel et al., 2008
Combination TherapiesPotential to enhance efficacy when used with other anti-cancer agentsPatent WO2015095807A1
Research ToolUsed in studies to explore signaling pathways in cancer biologyVarious publications

作用机制

JNJ 28871063 盐酸盐通过抑制 ErbB 受体家族中酪氨酸残基的磷酸化来发挥其作用。这种抑制阻止了负责细胞增殖和存活的下游信号转导途径。该化合物以 22 nM、38 nM 和 21 nM 的 IC50 值靶向表皮生长因子受体、ErbB2 和 ErbB4。 通过穿过血脑屏障,JNJ 28871063 盐酸盐还可以抑制颅内肿瘤,这相对于无法穿透大脑的其他疗法而言具有显著优势 .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key ErbB inhibitors and their properties relative to JNJ 28871063 hydrochloride:

Compound Target Specificity IC50 (nM) Selectivity Notes Formulation & Price (10 mg)
JNJ 28871063 HCl Pan-ErbB (EGFR, ErbB2, ErbB4) 21–38 Nonquinazoline structure; inhibits phosphorylation Hydrochloride salt; $215–$880
Lapatinib EGFR/ErbB2 10.8 (EGFR), 9.2 (ErbB2) Dual kinase inhibitor; FDA-approved for breast cancer Ditosylate salt; $379 (5 mg)
Canertinib Pan-ErbB (EGFR, ErbB2, ErbB4) 0.8 (EGFR), 19 (ErbB2) Irreversible binding; broader kinase off-target effects Free base; $260 (10 mg)
PD 158780 EGFR/ErbB2 0.3–1.0 (EGFR) Competitive ATP antagonist; limited ErbB4 activity Not specified; $127 (10 mg)
AST 1306 EGFR/ErbB2 0.5 (EGFR), 3.0 (ErbB2) Orally active; under clinical investigation Free base; $420 (5 mg)
Neratinib EGFR/ErbB2/ErbB4 59 (EGFR), 5.7 (ErbB2) Irreversible inhibitor; FDA-approved for HER2+ breast cancer Not specified; $290 (2 mg)

Mechanistic and Structural Differences

  • JNJ 28871063 vs.
  • Pan-ErbB vs. Dual-Target Inhibitors : JNJ 28871063 exhibits pan-ErbB inhibition, whereas Lapatinib and PD 158780 primarily target EGFR/ErbB2. This broader activity could be advantageous in tumors with heterogeneous ErbB expression but may increase toxicity risks .
  • Reversible vs. Irreversible Binding : Unlike Canertinib and Neratinib, which covalently bind ErbB receptors, JNJ 28871063 reversibly inhibits kinase activity, allowing dose-dependent modulation .

Preclinical and Economic Considerations

  • Potency : JNJ 28871063’s IC50 values are higher than those of Canertinib or AST 1306, suggesting lower intrinsic potency but possibly compensated by improved pharmacokinetics .
  • Cost : At $215–$880 per 10–50 mg, JNJ 28871063 is priced higher than Canertinib ($260/10 mg) but comparable to Neratinib ($290/2 mg), reflecting its niche research application .
  • Formulation : Available as a hydrochloride salt for enhanced solubility, similar to Lapatinib ditosylate .

Research Implications and Limitations

While this compound demonstrates pan-ErbB inhibition, direct clinical data are lacking compared to FDA-approved agents like Lapatinib and Neratinib. Its nonquinazoline structure warrants further investigation into resistance mechanisms and combination therapies.

生物活性

JNJ 28871063 hydrochloride is a potent and selective inhibitor of the ErbB receptor family, specifically targeting the epidermal growth factor receptor (EGFR) and its relatives, including ErbB2 and ErbB4. This compound is classified as a nonquinazoline pan-ErbB kinase inhibitor and has shown promising biological activity in various preclinical studies, particularly concerning its potential in cancer therapy.

  • Molecular Formula : C24_{24}H27_{27}ClN6_{6}O3_3.HCl
  • Molecular Weight : 519.42 g/mol
  • CAS Number : 944342-90-9
  • Purity : ≥ 97% (HPLC)

JNJ 28871063 exerts its biological effects primarily through the inhibition of receptor tyrosine kinases (RTKs) within the ErbB family. The compound effectively blocks the phosphorylation of critical tyrosine residues on EGFR and ErbB2, disrupting downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancers characterized by overexpression of these receptors.

In Vitro Activity

In vitro studies have demonstrated that JNJ 28871063 inhibits the growth of human cancer cell lines that overexpress ErbB2. The IC50_{50} values for these cell lines range from 60 to 168 nM, indicating a strong inhibitory effect on tumor cell proliferation.

In Vivo Activity

Studies involving tumor-bearing mice have shown that a single dose of JNJ 28871063 can significantly reduce the phosphorylation of ErbB2 receptors in vivo. Moreover, it has demonstrated oral antitumor activity in human tumor xenograft models that overexpress EGFR and ErbB2. Notably, in an intracranial model of ErbB2-overexpressing tumors, treatment with JNJ 28871063 extended survival compared to untreated controls, highlighting its potential efficacy against brain metastases—a common challenge in treating EGFR-overexpressing lung cancers and ErbB2-overexpressing breast cancers .

Pharmacokinetics

JNJ 28871063 has been shown to effectively cross the blood-brain barrier, allowing for therapeutic concentrations to be achieved within brain tumors. This characteristic presents a significant advantage over existing monoclonal antibody therapies like trastuzumab (Herceptin) and cetuximab (Erbitux), which cannot penetrate the blood-brain barrier .

Research Findings and Case Studies

Several studies have explored the biological activity of JNJ 28871063:

  • Efficacy Against Intracranial Tumors :
    • In a study published in Molecular Pharmacology, JNJ 28871063 was shown to significantly inhibit tumor growth in intracranial models, demonstrating both target suppression and improved survival rates in treated mice compared to controls .
  • Combination Therapies :
    • Research has indicated potential benefits when combining JNJ 28871063 with other therapeutic agents targeting different pathways involved in cancer progression, particularly in KRas G12C mutant cancers .
  • Pharmacodynamic Studies :
    • A study highlighted the pharmacodynamic properties of JNJ 28871063, revealing its ability to modulate key signaling pathways associated with cancer cell plasticity and metastasis .

Table 1: IC50_{50} Values for JNJ 28871063

Target ReceptorIC50_{50} (nM)
ErbB421
EGFR22
ErbB238

Table 2: Summary of In Vivo Efficacy Studies

Study TypeModel DescriptionOutcome
Tumor-Bearing MiceIntracranial ErbB2-overexpressing tumorsExtended survival compared to controls
Xenograft ModelsHuman tumors overexpressing EGFR/ErbB2Significant tumor growth inhibition

常见问题

Q. What methods are recommended to confirm the selectivity of JNJ 28871063 hydrochloride for ErbB receptor isoforms?

To validate selectivity, researchers should perform kinase profiling assays using recombinant ErbB receptors (EGFR, ErbB2, ErbB4) and compare inhibition via IC50 measurements. Competitive binding assays with radiolabeled ligands or fluorescence-based kinase activity assays (e.g., ADP-Glo™) can quantify potency. Cross-testing against unrelated kinases (e.g., VEGFR, PDGFR) ensures specificity. Reference IC50 values: 21 nM (ErbB4), 22 nM (EGFR), 38 nM (ErbB2) .

Q. How should researchers validate the purity and structural integrity of this compound in experimental settings?

Use orthogonal analytical techniques:

  • HPLC (≥97% purity threshold) with UV detection at λmax for quantification.
  • Mass spectrometry (MS) to confirm molecular weight ([M+H]+ ion).
  • Nuclear magnetic resonance (NMR) (1H/13C) to verify structural integrity and hydrochloride salt formation. Batch-specific certificates of analysis (CoA) from suppliers should accompany all studies .

Q. What are the critical safety protocols for handling this compound in laboratory environments?

  • Use PPE: nitrile gloves, lab coats, and safety goggles (JIS T 8147 standard).
  • Conduct work in a fume hood to avoid inhalation/contact.
  • Decontaminate surfaces with 70% ethanol or 10% sodium bicarbonate.
  • Document training on SDS (Safety Data Sheet) and emergency procedures (e.g., eyewash stations) .

Advanced Research Questions

Q. How can researchers optimize dosing regimens for this compound in preclinical models of pulmonary fibrosis?

  • Establish dose-response curves in bleomycin-induced fibrosis models (e.g., mice/rats) using histopathology (hematoxylin-eosin staining) and spirometry to assess airway resistance.
  • Monitor biomarkers: TGF-β levels (ELISA) and SMAD3 phosphorylation (Western blot).
  • Adjust doses based on pharmacokinetic (PK) parameters (e.g., Cmax, AUC) from plasma/tissue sampling .

Q. What experimental approaches are suitable to investigate contradictory efficacy data between in vitro and in vivo models?

  • Perform comparative transcriptomics (RNA-seq) on treated cell lines vs. animal tissues to identify divergent signaling pathways.
  • Use 3D co-culture models (e.g., lung fibroblasts + epithelial cells) to mimic in vivo microenvironments.
  • Validate findings with genetic knockouts (e.g., GILZ KO models) to isolate receptor-independent effects .

Q. What mechanistic studies are required to elucidate JNJ 28871063's effects on TGF-β/SMAD signaling pathways?

  • Quantify SMAD3 nuclear translocation via immunofluorescence or subcellular fractionation.
  • Perform phosphoproteomics to map downstream targets (e.g., pSMAD3, MAPK).
  • Use luciferase reporters (e.g., SMAD-binding element-driven) to assess transcriptional activity.
  • Cross-reference with ErbB inhibition data to decouple receptor-specific vs. off-target effects .

Methodological Considerations for Data Reproducibility

  • Experimental Design : Include negative controls (vehicle-treated) and positive controls (e.g., gefitinib for EGFR) in all assays.
  • Data Reporting : Follow journal guidelines (e.g., Advanced Journal of Chemistry) to separate main findings from supplementary data (e.g., >5 compound characterizations go to supporting information) .
  • Conflict Resolution : Address discrepancies (e.g., variable IC50 values) by repeating assays under standardized conditions (pH, temperature, buffer composition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jnj 28871063 hydrochloride
Reactant of Route 2
Reactant of Route 2
Jnj 28871063 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。